2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
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Overview
Description
2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.245. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Compounds
2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine serves as a key scaffold in the design and synthesis of novel compounds targeting various biological activities. For instance, derivatives of this compound have been synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, showing potential for Alzheimer's disease treatment. Notably, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine and its derivatives demonstrated significant inhibitory activities, highlighting the central pyrimidine ring's role in developing dual inhibitors (T. Mohamed et al., 2011).
Antibacterial and Insecticidal Potential
Research has extended into the exploration of pyrimidine derivatives for antibacterial and insecticidal applications. The synthesis of pyrimidine linked pyrazole heterocyclics has shown promising results against specific insects and microorganisms, underscoring the versatility of the pyrimidine scaffold in generating bioactive compounds (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Histamine H4 Receptor Ligands
2-aminopyrimidines, including those related to this compound, have been synthesized as potent ligands for the histamine H4 receptor. This discovery contributes to the development of novel anti-inflammatory and analgesic agents, emphasizing the therapeutic potential of pyrimidine derivatives (R. Altenbach et al., 2008).
Antitumor, Antifungal, and Antibacterial Activities
Derivatives of this compound have been investigated for their pharmacological properties, including antitumor, antifungal, and antibacterial activities. Studies on pyrazole derivatives have identified specific pharmacophore sites responsible for these activities, further expanding the compound's applicability in medicinal chemistry (A. Titi et al., 2020).
Corrosion Inhibition
Beyond pharmacological applications, pyrimidinic Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This indicates the chemical versatility and potential industrial applications of the pyrimidine scaffold (H. Ashassi-Sorkhabi et al., 2005).
Mechanism of Action
Mode of Action
Pyrimidinamines, in general, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that pyrimidinamines can affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are essential for DNA and RNA production.
Pharmacokinetics
A study on similar pyrimidinamine derivatives showed that they have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Pyrimidinamine derivatives are known to exhibit potent anti-inflammatory effects and fungicidal activity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-9-13-6-4-11(15-9)14-8-10-3-2-5-12-7-10/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPLMXMUFNYMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.